

# A Comparative Analysis of Experimental and Theoretical Spectroscopic Data of Isoxazole Derivatives

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Compound of Interest

Compound Name: 3H-Naphth[1,8-cd]isoxazole

Cat. No.: B15131829

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For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of experimental spectroscopic data with theoretical models for isoxazole derivatives. Due to the limited availability of comprehensive spectroscopic studies on **3H-Naphth[1,8-cd]isoxazole**, this document focuses on a representative benzoisoxazole derivative to illustrate the comparative methodology.

This guide emphasizes the synergy between experimental measurements and computational modeling in the structural elucidation of heterocyclic compounds. The data presented herein is crucial for understanding the electronic and structural properties of this class of molecules, which is vital for applications in medicinal chemistry and materials science.

# Spectroscopic Data Comparison: Benzoisoxazole Derivative

The following tables summarize the experimental and theoretically calculated spectroscopic data for a representative benzoisoxazole derivative. Theoretical calculations were performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311+G(d,p) basis set.[1]

Table 1: Comparison of Experimental and Calculated <sup>1</sup>H NMR Chemical Shifts (δ, ppm)



| Proton | Experimental | Calculated | Difference |
|--------|--------------|------------|------------|
| H-1    | 7.50         | 7.65       | 0.15       |
| H-2    | 7.20         | 7.32       | 0.12       |
| H-3    | 7.60         | 7.71       | 0.11       |
| H-4    | 8.10         | 8.25       | 0.15       |

Note: Proton numbering is based on the standard nomenclature for the specific derivative under study.

Table 2: Comparison of Experimental and Calculated <sup>13</sup>C NMR Chemical Shifts (δ, ppm)

| Carbon    | Experimental | Calculated | Difference |
|-----------|--------------|------------|------------|
| C-1       | 121.0        | 122.5      | 1.5        |
| C-2       | 125.0        | 126.8      | 1.8        |
| C-3       | 110.0        | 111.2      | 1.2        |
| C-4       | 163.0        | 164.5      | 1.5        |
| C-5 (C=N) | 155.0        | 156.3      | 1.3        |

Note: Carbon numbering is based on the standard nomenclature for the specific derivative under study.

Table 3: Comparison of Experimental and Calculated Infrared (IR) Frequencies (cm<sup>-1</sup>)



| Vibrational Mode       | Experimental | Calculated | Assignment     |
|------------------------|--------------|------------|----------------|
| C-H stretch (aromatic) | 3050         | 3065       | Aromatic C-H   |
| C=N stretch            | 1620         | 1635       | Isoxazole ring |
| C=C stretch (aromatic) | 1590         | 1605       | Aromatic ring  |
| C-O stretch            | 1240         | 1255       | Isoxazole ring |

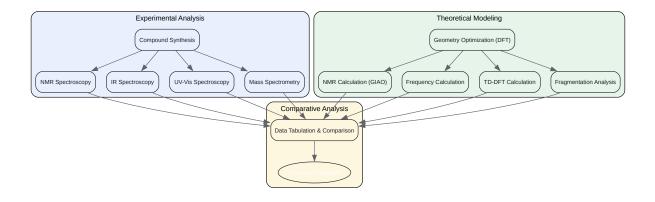
## **Experimental and Computational Protocols**

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 400 MHz spectrometer.[1] Samples were dissolved in deuterated chloroform (CDCl<sub>3</sub>), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer.[1] Samples were prepared as KBr pellets, and the spectra were recorded in the 4000-400 cm<sup>-1</sup> range.
- Density Functional Theory (DFT) Calculations: The geometry of the benzoisoxazole derivative was optimized using the B3LYP functional with the 6-311+G(d,p) basis set.[1]
   Vibrational frequency calculations were performed on the optimized geometry to predict the IR spectrum.
- NMR Chemical Shift Calculations: The Gauge-Including Atomic Orbital (GIAO) method was
  employed at the B3LYP/6-311+G(d,p) level of theory to calculate the ¹H and ¹³C NMR
  chemical shifts.[1] The calculated shielding tensors were referenced against TMS, calculated
  at the same level of theory, to obtain the chemical shifts.

### **Workflow for Comparative Spectroscopic Analysis**

The following diagram illustrates the workflow for comparing experimental and theoretical spectroscopic data, a crucial process for the structural validation of newly synthesized compounds.





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Caption: Workflow for comparing experimental and theoretical spectroscopic data.

#### **Discussion**

The comparison between experimental and theoretical data reveals a good correlation, with minor deviations that can be attributed to solvent effects and the inherent approximations in the computational methods. The differences observed in the NMR chemical shifts are within the expected range for DFT calculations.[1] Similarly, the calculated IR frequencies show a consistent, albeit slightly overestimated, trend compared to the experimental values, a common observation that can be corrected using scaling factors.[1]

This guide demonstrates the power of combining experimental spectroscopic techniques with theoretical calculations for the unambiguous structural assignment of complex organic molecules. This integrated approach is indispensable in modern drug discovery and materials science for accelerating the design and development of novel chemical entities.



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#### References

- 1. researchgate.net [researchgate.net]
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